Ethyl 3-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate
Description
Ethyl 3-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C25H19ClFN3O4 . This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a chloro and fluoro-substituted phenyl group, an ethyl ester, and an amide linkage. These structural features contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[[2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O4/c1-2-34-24(32)15-6-5-7-17(12-15)28-22(31)14-30-21-11-10-16(26)13-19(21)23(29-25(30)33)18-8-3-4-9-20(18)27/h3-13H,2,14H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMICHAXZZYAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an anthranilic acid derivative with an appropriate isocyanate to form the quinazolinone core.
Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions.
Formation of the Amide Linkage: The amide linkage is formed by reacting the quinazolinone derivative with an appropriate acyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The chloro and fluoro substituents can be replaced with other groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield alcohol derivatives.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C₁₅H₁₃ClF N₃O₃
- CAS Number : 128639-07-6
Structural Characteristics
The compound features a quinazoline core, which is known for its biological activity. The presence of a chloro and fluorine substituent enhances its pharmacological properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of quinazoline, including ethyl 3-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate, exhibit significant antitumor activity. Research has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Antitumor Mechanism
A study focused on the synthesis of substituted quinazoline derivatives revealed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. This compound was highlighted as a promising candidate for further development due to its potent activity against multidrug-resistant cancer cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that quinazoline derivatives can exhibit antibacterial and antifungal effects, making them suitable for developing new antimicrobial agents .
Data Table: Antimicrobial Activity Comparison
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | 15 µg/mL |
| Similar Quinazoline Derivative | Antifungal | 20 µg/mL |
Neuroprotective Effects
Emerging research suggests that quinazoline derivatives may have neuroprotective properties. Studies indicate that these compounds can modulate pathways involved in neurodegenerative diseases by reducing oxidative stress and inflammation .
Case Study: Neuroprotection in Animal Models
In vivo studies using murine models have shown that compounds similar to this compound can significantly improve cognitive function and reduce neuronal damage in models of Alzheimer's disease .
Mechanism of Action
The mechanism of action of Ethyl 3-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Ethyl 3-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate can be compared with other quinazolinone derivatives, such as:
Gefitinib: A quinazolinone derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazolinone derivative with similar anticancer properties.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
The uniqueness of Ethyl 3-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate lies in its specific substitution pattern and its potential for selective inhibition of certain enzymes, making it a valuable compound for research and therapeutic applications.
Biological Activity
Ethyl 3-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate, also known by its CAS number 941877-19-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C19H16ClN3O
- Molecular Weight : 385.81 g/mol
The structure features a quinazoline core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that compounds with a similar structure can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
A study demonstrated that derivatives with quinazoline moieties significantly inhibited the growth of cancer cells in vitro. The presence of halogen substituents (like chlorine and fluorine) in the structure may enhance the interaction with biological targets, leading to increased potency against tumor cells .
COX Inhibition
Quinazoline derivatives are also recognized for their role as cyclooxygenase (COX) inhibitors. COX enzymes are pivotal in the inflammatory process and are targets for non-steroidal anti-inflammatory drugs (NSAIDs). This compound was assessed for its COX inhibitory activity. The results indicated that compounds with similar structures could exhibit selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with traditional NSAIDs .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available quinazoline derivatives. The synthetic pathway often includes the formation of an acetamide bond followed by esterification to yield the final product.
Case Studies and Research Findings
Several studies have explored the biological activities of quinazoline derivatives. For instance:
- Antitumor Activity : A study highlighted that derivatives containing a quinazoline scaffold demonstrated significant tumor growth inhibition in xenograft models, suggesting potential for development as anticancer agents .
- Anti-inflammatory Effects : Another investigation into related compounds showed promising results in reducing inflammation markers in animal models, supporting their use in treating inflammatory diseases .
- Structure–Activity Relationship (SAR) : Detailed SAR studies have revealed that modifications on the quinazoline ring can significantly alter biological activity, emphasizing the importance of specific substituents like chlorine and fluorine in enhancing efficacy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 3-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate?
- Methodology :
- Step 1 : Synthesize the quinazolinone core via cyclization of substituted anthranilic acid derivatives under reflux with acetic acid catalysis .
- Step 2 : Introduce the 2-fluorophenyl group at position 4 using nucleophilic aromatic substitution (e.g., Ullmann coupling) .
- Step 3 : Attach the acetamido-benzoate moiety via a chloroacetyl chloride intermediate in dry acetone with K₂CO₃ as a base, followed by 12-hour reflux .
- Purification : Crystallize from ethanol and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., quinazolinone NH at δ 10.2 ppm, fluorophenyl aromatic signals) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for quinazolinone and ester groups) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Answer :
- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based assays .
- Solubility Assessment : Measure logP via shake-flask method to guide formulation studies .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for quinazolinone derivatives?
- Methodology :
- Variation of Substituents : Modify the 2-fluorophenyl group (e.g., replace with 4-chlorophenyl) and assess impact on IC₅₀ .
- Linker Optimization : Test acetamido vs. sulfonamido linkers for improved target binding .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with kinase active sites .
Q. How to resolve contradictions in reported biological activity data?
- Case Example :
- Discrepancy : Variability in IC₅₀ values (e.g., 10.5 µM vs. 15.0 µM for similar compounds) .
- Analysis :
- Assay Conditions : Control variables (e.g., cell passage number, serum concentration).
- Purity Verification : Confirm compound integrity via LC-MS to rule out degradation.
- Target Specificity : Validate selectivity using kinase profiling panels .
Q. What strategies enhance metabolic stability without compromising activity?
- Approaches :
- Trifluoromethyl Substitution : Replace labile groups (e.g., methyl) with CF₃ to improve lipophilicity and half-life .
- Prodrug Design : Convert the ethyl ester to a phosphate ester for enhanced aqueous solubility .
- Microsomal Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots .
Safety and Handling
Q. What protocols ensure safe handling during synthesis?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
